3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
CAS No.: 422273-38-9
Cat. No.: VC5208971
Molecular Formula: C24H24ClN3O2S
Molecular Weight: 453.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422273-38-9 |
|---|---|
| Molecular Formula | C24H24ClN3O2S |
| Molecular Weight | 453.99 |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31) |
| Standard InChI Key | LDSNHHXZKDCHAI-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Introduction
The compound "3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests it belongs to the quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Features
The compound's structure includes:
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Quinazoline Core: A bicyclic aromatic system containing nitrogen atoms, often associated with pharmacological activity.
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Sulfanylidene Group: This group may contribute to unique electronic properties and binding interactions.
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Substituents:
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A 2-chlorophenylmethyl group, which could enhance lipophilicity and receptor binding.
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A cyclohexenyl ethyl side chain, potentially influencing the molecule's steric and hydrophobic interactions.
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Potential Synthesis Pathways
Although specific synthetic methods for this compound are unavailable in the search results, its preparation might involve:
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Formation of the Quinazoline Core: Starting from anthranilic acid derivatives through cyclization reactions.
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Introduction of the Sulfanylidene Group: Using sulfurizing agents like carbon disulfide or thiourea.
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Functionalization with Substituents: Employing nucleophilic substitution or coupling reactions to attach the chlorophenylmethyl and cyclohexenyl ethyl groups.
Biological Significance
Quinazoline derivatives are widely studied for their biological activities:
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Anticancer Activity: Quinazoline-based compounds often inhibit tyrosine kinases or other critical enzymes in cancer pathways.
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Antimicrobial Properties: The presence of sulfur and chlorine atoms might enhance activity against bacterial and fungal strains.
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Anti-inflammatory Potential: Molecular docking studies could reveal interactions with enzymes like COX or LOX.
Analytical Characterization
To confirm its structure and purity, the compound would typically be analyzed using:
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NMR Spectroscopy: For structural elucidation (e.g., and spectra).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, S=O).
Example Table of Hypothetical Spectral Data
| Technique | Key Observations |
|---|---|
| -NMR | Signals corresponding to aromatic protons, aliphatic chains |
| -NMR | Peaks for carbonyl carbon, aromatic carbons |
| IR Spectroscopy | Stretching frequencies for C=O (~1700 cm), S=O (~1100 cm) |
| Mass Spectrometry | Molecular ion peak at calculated molecular weight |
Research Directions
Future studies could focus on:
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Pharmacological Screening: Evaluating its activity against cancer cell lines, bacteria, or inflammatory markers.
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Molecular Docking Studies: Predicting binding affinity to biological targets.
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Structure–Activity Relationship (SAR): Modifying substituents to optimize activity.
If you have access to additional resources or specific data about this compound, please provide them for a more targeted analysis.
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